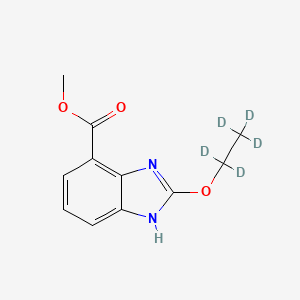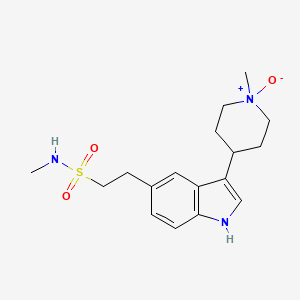
Naratriptan N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naratriptan N-Oxide is a derivative of Naratriptan, a triptan drug primarily used for the treatment of migraine headaches. Naratriptan is a selective agonist for the serotonin (5-hydroxytryptamine) 1B and 1D receptors, which are involved in the pathophysiology of migraines. This compound retains the core structure of Naratriptan but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Naratriptan N-Oxide typically involves the oxidation of Naratriptan. One common method is the use of oxidizing agents such as chloramine-T in an alkaline medium. The reaction is often catalyzed by palladium (II) chloride to enhance the reaction rate and yield. The reaction conditions include maintaining a temperature of around 298 K and ensuring the presence of an alkaline environment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反应分析
Types of Reactions: Naratriptan N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Chloramine-T, hydrogen peroxide, and other oxidizing agents in alkaline conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Naratriptan.
Substitution: Substituted indole or piperidine derivatives
科学研究应用
Naratriptan N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in migraine treatment and other neurological conditions.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
作用机制
Naratriptan N-Oxide exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine) 1B and 1D receptors. The compound mimics the action of serotonin, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action helps alleviate migraine symptoms. The N-oxide group may influence the compound’s binding affinity and selectivity for these receptors, potentially altering its pharmacokinetic and pharmacodynamic profile .
相似化合物的比较
Sumatriptan: Another triptan used for migraine treatment, with a shorter half-life and different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action but shorter duration compared to Naratriptan.
Zolmitriptan: Offers multiple administration routes, including nasal spray and oral disintegrating tablets.
Uniqueness of Naratriptan N-Oxide: this compound is unique due to its N-oxide group, which can influence its pharmacological properties. This modification may enhance its stability, alter its metabolic pathway, and potentially improve its efficacy and safety profile compared to other triptans .
属性
IUPAC Name |
N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYHRZTATXPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676061 |
Source


|
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-52-2 |
Source


|
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
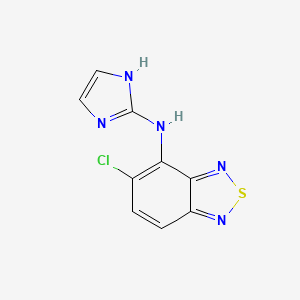
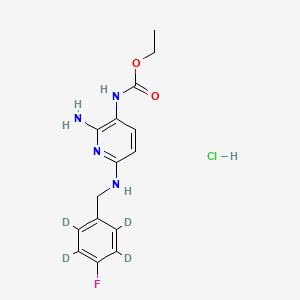
![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
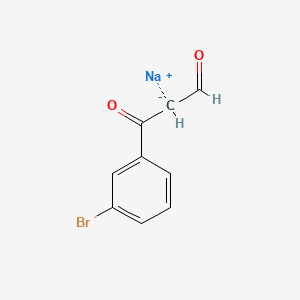
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
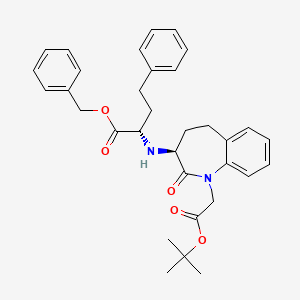
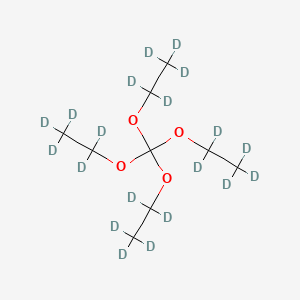
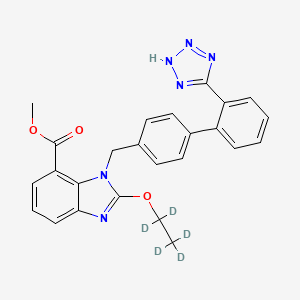
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)
